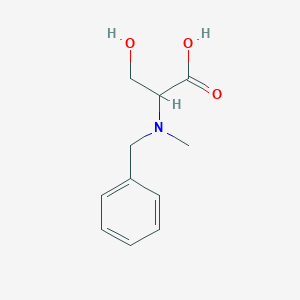

(S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid

描述

(S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

This compound is a protected form of L-serine used in both solid phase peptide synthesis and solution phase peptide synthesis .

Mode of Action

In solid phase synthesis, cleaving the peptide from the resin with hf or tfmsa simultaneously cleaves the benzyl ether from ser (bzl) residues .

Biochemical Pathways

The serine side chain can act both as a hydrogen bond donor and as a hydrogen bond acceptor, thus serine residues may play an important role in peptide binding to receptors .

Pharmacokinetics

It is known that all of the penicillins are readily and actively secreted by the renal tubules and most are eliminated, almost completely unchanged, in the urine .

Result of Action

It is known that serine residues may play an important role in peptide binding to receptors .

Action Environment

It is known that the compound is stable at room temperature, with a long shelf-life, as well as in aqueous washing operations .

生物活性

(S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid is a chiral amino acid derivative notable for its diverse biological activities and potential therapeutic applications. This compound, characterized by its unique stereochemistry, features a hydroxyl group and an amino group attached to a propanoic acid backbone, which significantly influences its reactivity and biological interactions.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 209.24 g/mol

- Functional Groups : Hydroxyl (-OH), Amino (-NH), Benzyl group

The presence of these functional groups allows this compound to engage in various biochemical interactions, making it a candidate for drug development and other applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl and carboxyl groups facilitate hydrogen bonding with enzymes and receptors, modulating their activity and influencing metabolic pathways.

Antimicrobial Activity

Recent studies have shown that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, related benzylamino acids have demonstrated effectiveness against various pathogenic microorganisms, suggesting potential applications in treating infections .

Neuroprotective Effects

Research indicates that certain derivatives of benzylamino acids may possess neuroprotective properties. For example, modifications of related compounds have shown inhibitory effects on acetylcholinesterase (AChE) and β-secretase, both critical in neurodegenerative diseases like Alzheimer's . This suggests that this compound could be explored for similar therapeutic effects.

Case Studies and Research Findings

- Inhibition Studies :

- Antimicrobial Efficacy :

-

Binding Affinity Studies :

- Interaction studies revealed that this compound has a high binding affinity for various receptors, suggesting its potential as a lead compound in drug design.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Benzylamino)-3-hydroxypropanoic acid | Lacks methyl substitution on the amino group | More polar, potentially different biological activity |

| Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate | Contains a methyl ester | Different reactivity profile due to ester functionality |

| (R)-2-(Benzylamino)-3-hydroxypropanoic acid | Enantiomer of (S)-2-(Benzyl(methyl)amino) | Differences in biological activity due to chirality |

This table illustrates how variations in structure can lead to significant differences in biological activity, emphasizing the importance of stereochemistry in the development of therapeutic agents.

科学研究应用

Biological Applications

-

Pharmaceutical Intermediates :

- (S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in developing drugs targeting neurological disorders due to their ability to interact with NMDA receptors, which are implicated in conditions such as epilepsy and neuropathic pain .

- Antimicrobial Activity :

- Neuropharmacological Effects :

Case Study 1: Synthesis and Characterization

A study detailed the synthesis of this compound using a chemoenzymatic approach. This method provided high yields of enantiomerically pure products suitable for pharmaceutical applications. The characterization involved spectroscopic techniques confirming the compound's structure and purity .

Case Study 2: Antimicrobial Efficacy

In another investigation, various derivatives of this compound were tested for their antimicrobial efficacy against Candida albicans. The results showed significant activity with Minimum Inhibitory Concentration (MIC) values comparable to established antifungal treatments .

Comparative Analysis of Related Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Hydroxy and amino groups on propanoic acid backbone | Chiral center enhances biological activity |

| 2-(Benzylamino)-3-hydroxypropanoic acid | Lacks methyl substitution on the amino group | More polar; potentially different biological activity |

| Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate | Contains a methyl ester | Different reactivity profile due to ester functionality |

| (R)-2-(Benzylamino)-3-hydroxypropanoic acid | Enantiomer of (S)-2-(Benzyl(methyl)amino) | Differences in biological activity due to chirality |

属性

IUPAC Name |

2-[benzyl(methyl)amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-12(10(8-13)11(14)15)7-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJIZQNWABANCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562309 | |

| Record name | N-Benzyl-N-methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201208-99-3 | |

| Record name | N-Benzyl-N-methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。